molecular formula C17H12ClFN2 B2843046 [(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine CAS No. 329718-92-5

[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine

Cat. No.: B2843046
CAS No.: 329718-92-5
M. Wt: 298.75
InChI Key: UEDVJGAMNNKGJI-UHFFFAOYSA-N
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Description

[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine is a synthetic organic compound that features a quinoline ring substituted with a chloro group at the 2-position and a fluorophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline ring is then chlorinated at the 2-position using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Formation of the Imine: The final step involves the condensation of the 2-chloroquinoline with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide (NaOH) to form the imine linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imine linkage, leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction of the imine group can yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Oxidation: Oxidized derivatives such as quinoline N-oxides.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its quinoline core is a common motif in many biologically active compounds, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials that require specific electronic properties imparted by the quinoline and fluorophenyl groups.

Mechanism of Action

The mechanism by which [(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and fluoro groups can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • [(2-Chloroquinolin-3-yl)methylidene][(4-chlorophenyl)methyl]amine
  • [(2-Chloroquinolin-3-yl)methylidene][(4-bromophenyl)methyl]amine
  • [(2-Chloroquinolin-3-yl)methylidene][(4-methylphenyl)methyl]amine

Uniqueness

[(2-Chloroquinolin-3-yl)methylidene][(4-fluorophenyl)methyl]amine is unique due to the presence of the fluorophenyl group, which can significantly influence its electronic properties and biological activity. Fluorine atoms are known to enhance metabolic stability and bioavailability, making this compound particularly interesting for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(2-chloroquinolin-3-yl)-N-[(4-fluorophenyl)methyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2/c18-17-14(9-13-3-1-2-4-16(13)21-17)11-20-10-12-5-7-15(19)8-6-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDVJGAMNNKGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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